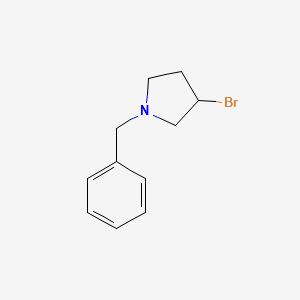

1-Benzyl-3-bromopyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXJTPBOJBQGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569868 | |

| Record name | 1-Benzyl-3-bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38042-74-9 | |

| Record name | 1-Benzyl-3-bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-bromopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-3-bromopyrrolidine, a key intermediate in organic synthesis and drug discovery. This document summarizes its known physical and chemical characteristics, outlines detailed experimental protocols for their determination, and presents a general workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a pyrrolidine derivative featuring a benzyl group attached to the nitrogen atom and a bromine atom at the 3-position of the pyrrolidine ring. These structural features significantly influence its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol [1] |

| Boiling Point | 281.796 °C at 760 mmHg[1] |

| Density | 1.393 g/cm³[1] |

| Melting Point | Data not available |

| Solubility | Data not available |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this section provides detailed, generalized methodologies for the determination of its key physicochemical properties. These protocols are standard procedures in organic chemistry and can be readily adapted for the characterization of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination capability

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or oil bath

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube or an appropriate heating apparatus.

-

The apparatus is heated gradually.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Melting Point (for solid derivatives or if the compound is a solid at room temperature)

The melting point is the temperature at which a solid turns into a liquid. While this compound is expected to be a liquid at room temperature, this protocol is relevant for its solid derivatives.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (open at one end)

-

Spatula

-

Solid sample

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)

-

Sample of this compound

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of a selected solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is observed to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as soluble in that solvent. If it does not dissolve or only partially dissolves, it is recorded as insoluble or partially soluble, respectively.

-

This process is repeated with a variety of solvents of differing polarities.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of an organic compound like this compound. This process is fundamental in drug discovery and development, ensuring the identity and purity of the target molecule.

Caption: General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is necessary to determine the currently unavailable data points, which will be crucial for its application in research and development.

References

In-Depth Technical Guide to 1-Benzyl-3-bromopyrrolidine: Spectral Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for 1-Benzyl-3-bromopyrrolidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data and expected spectral features based on the analysis of its chemical structure and comparison with analogous compounds.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 38042-74-9[1]

-

Molecular Formula: C₁₁H₁₄BrN[1]

-

Molecular Weight: 240.14 g/mol [1]

-

Structure:

Spectral Data Summary

Table 1: Predicted Mass Spectrometry Data

The following data is based on predictions from computational models.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.03824 |

| [M+Na]⁺ | 262.02018 |

| [M-H]⁻ | 238.02368 |

| [M+NH₄]⁺ | 257.06478 |

| [M+K]⁺ | 277.99412 |

| [M]⁺ | 239.03041 |

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

The expected chemical shifts are estimated based on the analysis of the structure and known values for similar benzyl and pyrrolidine moieties.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.40-4.60 | m | 1H | CH-Br |

| ~ 3.60-3.80 | m | 2H | N-CH₂ (benzyl) |

| ~ 2.80-3.20 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~ 2.40-2.70 | m | 2H | CH₂ (pyrrolidine ring) |

| ~ 2.00-2.30 | m | 2H | CH₂ (pyrrolidine ring) |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

The expected chemical shifts are estimated based on the analysis of the structure.

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 60 | N-CH₂ (benzyl) |

| ~ 58 | N-CH₂ (pyrrolidine ring) |

| ~ 55 | CH-Br |

| ~ 54 | N-CH₂ (pyrrolidine ring) |

| ~ 35 | CH₂ (pyrrolidine ring) |

Table 4: Expected IR Spectral Data

Expected vibrational frequencies based on functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3030 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1470-1430 | CH₂ bend | Aliphatic |

| 1100-1000 | C-N stretch | Amine |

| 750-700, 690 | C-H out-of-plane bend | Monosubstituted benzene |

| 650-550 | C-Br stretch | Alkyl bromide |

Experimental Protocols

Synthesis of this compound from 1-Benzyl-3-pyrrolidinol

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1-Benzyl-3-pyrrolidinol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-pyrrolidinol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0°C with continuous stirring.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution via a dropping funnel. The molar ratio of 1-Benzyl-3-pyrrolidinol to PBr₃ should be approximately 3:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Diagram 2: Spectral Analysis Workflow

Caption: Process of structural elucidation using spectral data.

References

An In-depth Technical Guide to 1-Benzyl-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3-bromopyrrolidine, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document outlines its chemical identity, properties, synthesis, and reactivity, offering valuable information for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted pyrrolidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its CAS number is 38042-74-9 .[1][2][3]

Synonyms: [1]

-

1-Benzyl-3-bromo-pyrrolidine

-

Pyrrolidine, 3-bromo-1-(phenylmethyl)-

-

(R)-1-Benzyl-3-bromopyrrolidine

-

(S)-1-Benzyl-3-bromopyrrolidine

-

3-bromo-1-(phenylmethyl)pyrrolidine

-

3-bromo-1-benzyl-pyrrolidine

-

3-bromanyl-1-(phenylmethyl)pyrrolidine

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrN | [2] |

| Molecular Weight | 240.14 g/mol | [2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of its precursor, 1-benzyl-3-pyrrolidinol. This reaction can be achieved using various brominating agents. A widely used method involves phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis from 1-benzyl-3-pyrrolidinol

This protocol describes the conversion of 1-benzyl-3-pyrrolidinol to this compound using phosphorus tribromide.

Materials:

-

1-benzyl-3-pyrrolidinol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-pyrrolidinol in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess PBr₃ and acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Below is a DOT script for a diagram illustrating the synthesis workflow.

Caption: Synthesis Workflow of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for introducing the 1-benzylpyrrolidin-3-yl moiety into larger molecules. The bromine atom at the 3-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Nucleophilic Substitution with Ethylamine

This protocol details the synthesis of 1-benzyl-3-(ethylamino)pyrrolidine, a precursor for compounds targeting neurological disorders, via nucleophilic substitution.

Materials:

-

This compound

-

Ethylamine (as a solution in a suitable solvent like ethanol or as a neat reagent)

-

A suitable solvent (e.g., ethanol, acetonitrile, or THF)

-

A base (e.g., potassium carbonate or triethylamine, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

-

Add an excess of ethylamine to the solution. If the ethylamine is in a gaseous form, it can be bubbled through the solution. If it is a solution, it can be added directly.

-

If necessary, add a base like potassium carbonate to scavenge the HBr formed during the reaction.

-

Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-benzyl-3-(ethylamino)pyrrolidine.

The logical relationship for this nucleophilic substitution is visualized in the DOT script below.

Caption: Nucleophilic Substitution Reaction.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and reactivity make it an important intermediate for the development of new chemical entities, particularly in the pharmaceutical industry. The protocols and information provided in this guide are intended to support researchers in their synthetic endeavors with this compound.

References

molecular weight and formula of 1-Benzyl-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-3-bromopyrrolidine, a key intermediate in organic synthesis and pharmaceutical development. This document summarizes its core characteristics and provides essential data for laboratory applications.

Core Properties of this compound

The fundamental molecular attributes of this compound are crucial for its application in experimental design and chemical synthesis. The table below provides a summary of these key quantitative data points.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | [1][][3] |

| Molecular Weight | 240.14 g/mol | [][4] |

| Monoisotopic Mass | 239.03096 Da | [3] |

| InChI | InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | [1][3] |

| InChIKey | VOXJTPBOJBQGSL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CN(CC1Br)CC2=CC=CC=C2 | [][3] |

| CAS Number | 38042-74-9 | [1][] |

Experimental Protocols

Due to the proprietary and varied nature of synthetic and analytical methods, specific, detailed experimental protocols for this compound are not publicly available in comprehensive, citable documents. However, a general understanding of its synthesis can be inferred from related compounds. For instance, the synthesis of chiral (R)-1-benzyl-3-bromopyrrolidine can be achieved from (S)-N-benzyl-3-hydroxypyrrolidine.[4] Similarly, the related compound 1-Benzyl-3-pyrrolidinone is used as a starting reagent in the synthesis of vinyl triflates and to prepare chiral, alkenyl sulfoximines.[5]

Logical Relationship in Synthesis

The following diagram illustrates a generalized synthetic pathway, highlighting the role of precursor molecules in the synthesis of brominated pyrrolidine derivatives.

Caption: Simplified workflow for the synthesis of this compound.

References

Stability and Storage of 1-Benzyl-3-bromopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the research chemical 1-Benzyl-3-bromopyrrolidine. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in scientific experiments and drug development processes. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. Unsuitable conditions can lead to degradation, affecting experimental outcomes and the safety profile of synthesized products.

General Recommendations:

-

Storage Temperature: Refrigerate at 2-8°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid contact with skin and eyes.[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Identifying these pathways is a key objective of forced degradation studies.

-

Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 1-Benzyl-3-hydroxypyrrolidine and hydrobromic acid.

-

Oxidation: The benzylic position and the tertiary amine are potential sites for oxidation. Oxidative stress could lead to the formation of N-oxides, ring-opened products, or degradation of the benzyl group.

-

Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms. Photostability testing is crucial to determine the need for light-resistant packaging.[3]

-

Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[4]

Below is a diagram illustrating the logical relationship of potential degradation stressors for this compound.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Benzyl-3-bromopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-bromopyrrolidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom at the C-3 position provides a reactive handle for a variety of chemical transformations.[1] This technical guide delves into the reactivity of the carbon-bromine (C-Br) bond in this compound, focusing on its susceptibility to nucleophilic substitution and elimination reactions. This document provides a comprehensive overview of the key factors governing these reactions, detailed experimental protocols for representative transformations, and quantitative data to inform synthetic planning.

Introduction

The pyrrolidine ring is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and its ability to engage in specific interactions with biological targets.[1] The functionalization of the pyrrolidine ring is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable building block in this context, with the N-benzyl group providing stability and influencing the stereochemical outcome of reactions, while the C-Br bond at the 3-position allows for the introduction of diverse functionalities.

The reactivity of the C-Br bond in this molecule is primarily dictated by its nature as a secondary alkyl halide. This allows it to participate in both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The outcome of a particular reaction is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

General Reactivity of the C-Br Bond

The carbon atom attached to the bromine in this compound is an electrophilic center due to the electronegativity of the bromine atom. This makes it susceptible to attack by electron-rich species, or nucleophiles.[2] The principal reaction pathways involving the C-Br bond are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group, in this case, the bromide ion.[3] For this compound, both SN1 and SN2 mechanisms are possible.

-

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[2] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2] For secondary halides like this compound, SN2 reactions are common.[4]

-

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. Given that a secondary carbocation would be formed, the SN1 pathway is less common than for tertiary halides but can occur under appropriate conditions.[5]

Elimination Reactions

Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond.[6] In the case of this compound, this would lead to the formation of 1-benzyl-2,3-dihydro-1H-pyrrole.

-

E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. Strong, bulky bases favor the E2 mechanism.[2]

-

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions often accompany SN1 reactions, especially at higher temperatures.[5]

The choice between substitution and elimination is a critical consideration in synthetic design. Generally, strong, non-bulky nucleophiles favor SN2 substitution, while strong, hindered bases favor E2 elimination. Higher reaction temperatures also tend to favor elimination over substitution.[4]

Synthesis of this compound

The synthesis of the precursor, 1-benzyl-3-hydroxypyrrolidine, is a key first step. One common method involves the reduction of N-benzyl-3-hydroxysuccinimide. For example, (3S)-N-benzyl-3-hydroxysuccinimide can be reduced with lithium aluminum hydride in tetrahydrofuran to yield (3S)-N-benzyl-3-hydroxypyrrolidine.[7] The subsequent conversion to this compound can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Quantitative Data on C-Br Bond Reactivity

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 1-Benzyl-3-aminopyrrolidine | Methanolic ammonia, sealed tube, 110 °C | Not specified | [8] |

| Benzylamine | 1-Benzyl-3-(benzylamino)pyrrolidine | K₂CO₃, CH₃CN, reflux | Good | Analogous reaction[9] |

| Sodium Azide | 1-Benzyl-3-azidopyrrolidine | NaN₃, DMF, 80 °C | High | Analogous reaction[10] |

| Piperidine | 1-Benzyl-3-(piperidin-1-yl)pyrrolidine | K₂CO₃, CH₃CN, reflux | Good | Analogous reaction[9] |

Experimental Protocols

The following are representative experimental protocols for key transformations involving the C-Br bond of this compound.

Synthesis of 1-Benzyl-3-aminopyrrolidine (Nucleophilic Substitution with Ammonia)

Materials:

-

This compound

-

Methanolic ammonia (saturated solution)

-

Sealed pressure tube

Procedure:

-

A solution of this compound in saturated methanolic ammonia is prepared in a sealed pressure tube.

-

The mixture is heated at 110 °C for 12-24 hours.[8]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 1-benzyl-3-aminopyrrolidine.

Logical Workflow for Nucleophilic Substitution:

Caption: General workflow for the synthesis of 3-substituted-1-benzylpyrrolidines.

Potential for Elimination Reactions

To favor the formation of 1-benzyl-2,3-dihydro-1H-pyrrole, a strong, sterically hindered base should be employed.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of this compound in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 1-benzyl-2,3-dihydro-1H-pyrrole.

Reaction Pathway Diagram:

Caption: Competing substitution and elimination pathways for this compound.

Applications in Drug Development

The pyrrolidine scaffold is a key component of many FDA-approved drugs. The ability to functionalize the 3-position of this compound allows for the synthesis of a wide range of derivatives that can be screened for biological activity. For instance, the introduction of amine functionalities can lead to compounds with potential applications as receptor ligands or enzyme inhibitors. The N-benzyl group can often be removed at a later stage of the synthesis to provide the free secondary amine, which can be further functionalized.[1]

Conclusion

The C-Br bond in this compound is a versatile functional group that enables a wide range of chemical transformations. Nucleophilic substitution reactions, proceeding primarily through an SN2 mechanism, allow for the introduction of various nitrogen, oxygen, and carbon-based nucleophiles at the C-3 position. Competing elimination reactions can be favored by employing strong, sterically hindered bases. A thorough understanding of the factors that govern the competition between substitution and elimination is crucial for the successful application of this important synthetic building block in the design and synthesis of novel, biologically active molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the reactivity of this compound for their synthetic endeavors.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of substituted pyrrolidines in drug discovery

An In-depth Technical Guide on the Applications of Substituted Pyrrolidines

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and physicochemical properties, including its non-planar, puckered conformation and its ability to engage in hydrogen bonding, make it an ideal building block for the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the potential applications of substituted pyrrolidines in drug discovery, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR).

The Significance of the Pyrrolidine Moiety in Approved Drugs

The versatility of the pyrrolidine ring is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[4][5] This prevalence highlights the scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] The nitrogen atom's basicity and the ring's stereogenic centers offer ample opportunities for chemical modification to optimize potency, selectivity, and metabolic stability.[2][5]

Some notable examples of drugs containing the pyrrolidine scaffold include:

-

Antivirals: Telaprevir and Ombitasvir are used in the treatment of Hepatitis C virus (HCV) infection.[6]

-

ACE Inhibitors: Captopril and its analogs are widely prescribed for hypertension.[3]

-

Anticancer Agents: The pyrrolidine moiety is found in compounds targeting various cancer cell lines.[7][8]

-

Anticonvulsants: Substituted pyrrolidine-2,5-diones have shown significant anticonvulsant activity.[9]

-

DPP-IV Inhibitors: PF-734200 is an inhibitor of dipeptidyl peptidase-IV for the treatment of type 2 diabetes.[4]

Synthetic Strategies for Accessing Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.[10][11]

1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4][5] This reaction allows for the stereocontrolled formation of multiple stereocenters in a single step.[5]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

-

Materials: Isatin (1.0 mmol), sarcosine (1.0 mmol), 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol), ethanol (5 ml), and a suitable catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%).[12]

-

Procedure:

-

Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a round-bottomed flask containing ethanol.[12]

-

Add the catalyst to the reaction mixture.[12]

-

Stir the mixture at 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).[12]

-

Upon completion, separate the catalyst using an external magnet and evaporate the solvent.[12]

-

Purify the crude product by column chromatography on silica gel.

-

Functionalization of Proline and its Derivatives

Readily available and chiral, L-proline and its derivatives, such as 4-hydroxyproline, serve as excellent starting materials for the synthesis of optically pure substituted pyrrolidines.[11][13] The carboxylic acid and the secondary amine functionalities of proline provide convenient handles for further chemical modifications.[11]

Experimental Protocol: Synthesis of (S)-pyrrolidin-2-ylmethanol from Proline

-

Materials: L-proline, lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄), and a suitable solvent (e.g., dry tetrahydrofuran).[11]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.

-

Cool the suspension to 0 °C and slowly add a solution of L-proline in dry THF.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

-

Diverse Biological Activities of Substituted Pyrrolidines

Substituted pyrrolidines exhibit a remarkable range of biological activities, making them attractive scaffolds for targeting a variety of diseases.[14]

Anticancer Activity

Numerous studies have reported the potent anticancer activity of pyrrolidine derivatives against various cancer cell lines.[1][7][8] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][15]

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3h | Polysubstituted pyrrolidine | HCT116 | 2.9 - 16 | [8] |

| 3k | Polysubstituted pyrrolidine | HL60 | 2.9 - 16 | [8] |

| 37e | Thiophen-containing pyrrolidine | MCF-7 | 17 | [5] |

| 37e | Thiophen-containing pyrrolidine | HeLa | 19 | [5] |

| Spirooxindole-pyrrolidine 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |

| N-Arylpyrrolidine-2,5-dione 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human cancer cells (e.g., HCT116, MCF-7) in 96-well plates and incubate for 24 hours.[15]

-

Treatment: Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and incubate for an additional 48-72 hours.[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.[15]

-

Solubilization: Dissolve the formazan crystals in a solubilizing agent like DMSO.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.[15]

Anticonvulsant Activity

Substituted pyrrolidine-2,5-diones and related structures have been extensively investigated for their anticonvulsant properties.[9] These compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9]

Antiviral Activity

The pyrrolidine scaffold is a key component of several potent antiviral agents.[6] As mentioned earlier, drugs like telaprevir and ombitasvir effectively inhibit viral proteases, highlighting the potential of this scaffold in developing new treatments for viral infections.[6]

Anti-inflammatory Activity

Certain pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

Enzyme Inhibition

The structural features of the pyrrolidine ring make it an excellent scaffold for designing enzyme inhibitors.[1] For instance, substituted pyrrolidines have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes.[1][4]

Experimental Protocol: DPP-4 Inhibition Assay

-

Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds (pyrrolidine derivatives).[1]

-

Procedure:

-

In a 96-well plate, incubate the DPP-4 enzyme with the pyrrolidine derivatives for a short period.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.[1]

-

Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.[1]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]

-

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of pyrrolidine-based compounds.[5][9] Key structural modifications that can influence activity include:

-

Substitution on the Nitrogen Atom: The nature of the substituent on the pyrrolidine nitrogen can significantly impact potency and selectivity.[5]

-

Stereochemistry: The stereochemistry at the chiral centers of the pyrrolidine ring is often critical for biological activity, as different stereoisomers can exhibit distinct binding modes to their target proteins.[2][5]

-

Substitution on the Ring Carbons: The position, nature, and orientation of substituents on the carbon atoms of the pyrrolidine ring can dramatically affect the pharmacological profile.[5] For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation.[5]

Conclusion

Substituted pyrrolidines represent a highly versatile and valuable scaffold in the field of drug discovery. Their presence in a wide range of approved drugs is a testament to their favorable physicochemical and pharmacological properties. The well-established synthetic methodologies, coupled with the diverse biological activities exhibited by this class of compounds, ensure that the pyrrolidine ring will continue to be a cornerstone of medicinal chemistry research for the foreseeable future. Further exploration of novel substitution patterns and the application of modern drug design strategies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. enamine.net [enamine.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Functionalized Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its three-dimensional structure and ability to engage in various biological interactions make it a highly sought-after motif for the development of novel therapeutics. This technical guide provides an in-depth review of the core synthetic routes to functionalized pyrrolidine scaffolds, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical transformations.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for the construction of the pyrrolidine ring.[2][3] This reaction allows for the creation of multiple stereocenters in a single step with high levels of regio- and stereocontrol.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The enantioselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition is often achieved using chiral metal catalysts, with copper(I) complexes being particularly prevalent.[4][5][6]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

A representative procedure for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an iminoester) with an electron-deficient alkene is as follows:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%) and the chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand, 5.5 mol%).

-

Add the appropriate anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To this solution, add the iminoester (1.0 equivalent) and the dipolarophile (1.2 equivalents).

-

Add a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 1.1 equivalents) to the reaction mixture to facilitate the in situ generation of the azomethine ylide.

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.

-

Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[7][8] Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Quantitative Data for 1,3-Dipolar Cycloaddition

The following table summarizes representative yields and enantioselectivities for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.

| Entry | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | N-Phenylmaleimide | Cu(OAc)2/Chiral Ligand | Toluene | 25 | 12 | 95 | 98 | [5] |

| 2 | Dimethyl Fumarate | Cu(CH3CN)4PF6/(S)-TF-BiphamPhos | CH2Cl2 | 0 | 24 | 88 | 96 | [4] |

| 3 | Acrylonitrile | AgOAc/Chiral Ligand | THF | 25 | 18 | 75 | 92 | [2] |

| 4 | Methyl Acrylate | CuBr/Chiral Ligand | Toluene | 40 | 24 | 92 | 94 | [6] |

| 5 | Phenyl Vinyl Sulfone | Cu(OTf)2/Chiral Ligand | DCE | 25 | 12 | 85 | 97 | [4] |

Reaction Scheme: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of the N-Benzyl Group in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents onto this five-membered nitrogen-containing heterocycle allows for the fine-tuning of pharmacological properties. Among these, the N-benzyl group has emerged as a critical determinant of biological activity, profoundly influencing the potency, selectivity, and overall therapeutic potential of pyrrolidine-based agents. This technical guide provides an in-depth exploration of the biological significance of the N-benzyl protecting group in pyrrolidines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The N-Benzyl Group: More Than Just a Protecting Group

While traditionally employed as a protecting group in organic synthesis, the N-benzyl moiety in pyrrolidine derivatives often transcends this role to become a key pharmacophoric element. Its presence can significantly impact a molecule's interaction with biological targets through various mechanisms:

-

Steric Influence and Conformational Rigidity: The bulky nature of the benzyl group can impose conformational constraints on the flexible pyrrolidine ring, locking it into a specific geometry that is favorable for binding to a target protein.

-

Hydrophobic and Aromatic Interactions: The phenyl ring of the benzyl group provides a large, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with hydrophobic pockets within a protein's active site.

-

Electronic Effects: Substitution on the phenyl ring of the benzyl group can modulate the electronic properties of the entire molecule, influencing its basicity, polarity, and ability to participate in hydrogen bonding or other electrostatic interactions.

The following sections will delve into specific examples of how the N-benzyl group contributes to the biological activity of pyrrolidine derivatives in different therapeutic areas.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological data for various N-benzyl pyrrolidine derivatives, highlighting the impact of the N-benzyl group and its substituents on their activity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

N-benzyl pyridinium-curcumin derivatives have shown significant promise as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The N-benzyl group plays a crucial role in the binding of these compounds to the enzyme's active site.

| Compound | R | AChE IC₅₀ (nM)[1][2] |

| 7f | H | 7.5 ± 0.19 |

| 7g | 4-F | 16 ± 0.18 |

| 8f | H | 17 |

| 8g | 4-F | 16 |

| Donepezil | - | 14 ± 0.12 |

| Tacrine | - | 30 ± 0.2 |

Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of N-benzyl pyridinium-curcumin derivatives.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for Depression

N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a new class of selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. The N-benzyl group is a key structural feature for their potent inhibitory activity.

| Compound | R¹ | R² | 5-HT Ki (nM) | NA Ki (nM) |

| 18 | H | H | 1.8 | 14 |

Table 2: In vitro serotonin (5-HT) and norepinephrine (NA) reuptake inhibition of an N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative. Data is indicative of the series' potential.[3][4]

Antimicrobial Agents

N-Benzyl-3-sulfonamidopyrrolidines have demonstrated potent antimicrobial activity, with studies identifying DNA gyrase as a primary target. The N-benzyl group is crucial for their antibacterial efficacy.

| Compound | Substituent on Benzyl Ring | MIC (µM) against E. coli[5][6] |

| 14 | p-isobutyl | 10 |

| 19 | p-benzoyl | >80 |

| 23a | (Aryl azide derivative) | <12 |

| 29 | (Hybrid of 23a and 534F6) | >64 |

Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzyl-3-sulfonamidopyrrolidines against E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) Pyrrolidine Derivatives

This protocol describes a general procedure for the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives, starting from L-proline.[7]

Step 1: Synthesis of N-Benzyl-L-proline (2)

-

Dissolve L-proline (1 equivalent) and potassium hydroxide (3 equivalents) in isopropanol.

-

Heat the reaction mixture to 40°C.

-

Add Benzyl Chloride (1.1 equivalents) dropwise while maintaining the temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with concentrated HCl to a pH of 4-5.

-

Filter the precipitate, wash with chloroform, and recrystallize from acetone to obtain N-Benzyl-L-proline.

Step 2: Synthesis of (S)-Ethyl N-benzyl pyrrolidine-2-carboxylate (3)

-

Reflux N-Benzyl-L-proline (1 equivalent) in ethanol with a catalytic amount of sulfuric acid for 11 hours.

-

Extract the ester with dichloromethane, dry over MgSO₄, and concentrate to obtain the product as a colorless oil.

Step 3: Synthesis of N-Benzyl-L-prolinohydrazide (4)

-

Reflux the ethyl ester (3) (1 equivalent) with hydrazine hydrate (80%, 3 equivalents) in ethanol for 13 hours.

-

Cool the reaction mixture to obtain the solid hydrazide, which can be filtered and dried.

Step 4: Synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl) pyrrolidine derivatives (5a-f)

-

Reflux the hydrazide (4) (1 equivalent) with the respective substituted benzoic acid (1 equivalent) in phosphorus oxychloride (POCl₃) for 9-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry, and purify by column chromatography.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method to determine the AChE inhibitory activity of the synthesized compounds.[8][9]

Materials:

-

Electric eel acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Synthesized N-benzyl pyrrolidine derivatives

-

Donepezil (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and the standard inhibitor (Donepezil) in the appropriate solvent at various concentrations.

-

In a 96-well plate, add 25 µL of sodium phosphate buffer, 50 µL of the test compound solution, and 25 µL of AChE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate ATCI to each well.

-

Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per unit time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol describes a general procedure for assessing the in vitro inhibition of serotonin and norepinephrine reuptake in synaptosomes.[2][6][10][11]

Materials:

-

Rat brain tissue (for synaptosome preparation)

-

[³H]Serotonin (5-HT) and [³H]Norepinephrine (NE)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compounds (N-benzyl-N-(pyrrolidin-3-yl)carboxamides)

-

Known inhibitors (e.g., fluoxetine for SERT, desipramine for NET)

-

Scintillation counter and vials

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

-

Uptake Assay: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compounds or a known inhibitor for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT or [³H]NE.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-benzyl-3-sulfonamidopyrrolidines against bacterial strains.[12][13][14][15]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (N-benzyl-3-sulfonamidopyrrolidines)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compounds and the standard antibiotic in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the diluted compounds and controls with the bacterial suspension.

-

Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Biological Significance

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological activity of N-benzyl pyrrolidines.

Signaling Pathways

Caption: Inhibition of Acetylcholinesterase by N-Benzyl Pyrrolidine Derivatives.

Caption: Mechanism of Action of N-Benzyl Pyrrolidine SNRIs.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. routledge.com [routledge.com]

- 15. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Derivatives: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis, the controlled creation of chiral molecules, is a cornerstone of modern organic chemistry and pharmaceutical development. The biological activity of many drugs is intrinsically linked to their stereochemistry, making the selective synthesis of a single enantiomer paramount. In the last two decades, organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions—has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. At the forefront of this revolution are chiral pyrrolidine derivatives.

The simple amino acid (S)-proline, often dubbed the "simplest enzyme," and its structurally more complex derivatives have proven to be remarkably effective and versatile catalysts for a wide array of carbon-carbon bond-forming reactions.[1] Their success stems from their ability to mimic enzymatic reaction mechanisms, primarily through the formation of nucleophilic enamines or electrophilic iminium ions, providing a reliable and predictable pathway for stereochemical control.[2] This guide provides an in-depth overview of the core principles, key catalyst classes, and practical applications of chiral pyrrolidine derivatives in asymmetric synthesis.

Core Concepts: Mechanisms of Catalysis

Chiral pyrrolidine derivatives primarily operate through two distinct yet complementary activation modes, both of which rely on the reversible formation of covalent intermediates with carbonyl substrates. The secondary amine of the pyrrolidine ring is the key functional group that initiates the catalytic cycle.

1. Enamine Catalysis (HOMO Activation): In this mode, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making the α-carbon nucleophilic and ready to attack an electrophile. This is the operative mechanism in reactions like aldol, Mannich, and Michael additions where the carbonyl compound acts as the nucleophile.[3][4]

2. Iminium Ion Catalysis (LUMO Activation): When the substrate is an α,β-unsaturated aldehyde or ketone, the pyrrolidine catalyst forms a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position.[5] This mode is characteristic of reactions such as Diels-Alder, Friedel-Crafts, and conjugate additions where the unsaturated carbonyl acts as the electrophile.[6]

The general catalytic cycle illustrating these dual activation modes is depicted below.

Key Classes of Chiral Pyrrolidine Catalysts

Decades of research have led to the development of several highly effective classes of pyrrolidine-based organocatalysts.

Proline and Simple Derivatives

(S)-Proline is the archetypal organocatalyst. It is inexpensive, non-toxic, stable, and commercially available in both enantiomeric forms.[7] Its bifunctional nature, containing both a secondary amine (nucleophilic/basic) and a carboxylic acid (acidic/hydrogen-bond donor), is crucial for its catalytic activity and stereocontrol. The carboxylic acid group is believed to participate in the transition state, often through hydrogen bonding, to help organize the substrates and control the stereochemical outcome.[2]

Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)

Developed independently by the Hayashi and Jørgensen groups, these catalysts are derived from prolinol (the reduced form of proline).[1][4] The hydroxyl group is protected as a bulky silyl ether, and two aryl groups are attached to the carbinol carbon. These catalysts, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, are highly soluble in common organic solvents and are generally more reactive than proline itself.[4] They are particularly effective in enamine-mediated reactions, such as the Michael addition of aldehydes to nitroalkenes.[1][8]

Imidazolidinones (MacMillan Catalysts)

Pioneered by David MacMillan, imidazolidinone catalysts are designed for iminium ion catalysis.[5][6] These catalysts are formed from the condensation of α-amino acids with ketones. By controlling the steric environment around the nitrogen atoms, these catalysts provide excellent enantiofacial discrimination for α,β-unsaturated aldehydes. They were instrumental in the development of the first highly enantioselective organocatalytic Diels-Alder reaction.[6][9]

Applications in Asymmetric Synthesis

Chiral pyrrolidine derivatives catalyze a broad spectrum of fundamental C-C bond-forming reactions with high levels of stereoselectivity.

Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis. It allows for the direct coupling of an unmodified ketone (nucleophile) with an aldehyde (electrophile). The stereochemical outcome is often explained by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state involving the enamine, the aldehyde, and the catalyst's carboxylic acid group.

Quantitative Data: Proline-Catalyzed Aldol Reaction

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 95 | 98:2 | >99 | [7] |

| 2 | Cyclohexanone | 2-Nitrobenzaldehyde | 10 | MeOH/H₂O | 98 | 98:2 | >99 | [7] |

| 3 | Acetone | 4-Nitrobenzaldehyde | 20 | neat | 95 | - | 96 | [10][11] |

| 4 | Acetone | Isobutyraldehyde | 30 | DMSO | 97 | - | 96 | [12] |

| 5 | Hydroxyacetone | 4-Nitrobenzaldehyde | 20 | neat | 64 | 95:5 | 99 | [13] |

Experimental Protocol: Proline-Catalyzed Aldol Reaction[7]

-

Reaction Setup: In a 2 mL vial at room temperature, (S)-proline (3.5 mg, 0.03 mmol, 10 mol%) is added.

-

Solvent and Reagents: Methanol (40 µL) and water (10 µL) are added, followed by cyclohexanone (147 mg, 1.5 mmol, 5 equiv.) and 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1 equiv.).

-

Reaction Conditions: The vial is capped and the mixture is stirred vigorously at room temperature for the specified time (e.g., 24 hours).

-

Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.

-

Purification: Flash column chromatography (e.g., using a mixture of hexanes/ethyl acetate as eluent) affords the desired aldol product.

-

Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Asymmetric Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone reaction for C-C bond formation. Chiral pyrrolidine derivatives, particularly Hayashi-Jørgensen catalysts, excel at catalyzing the addition of aldehydes to nitroalkenes.[1][14] The reaction proceeds via an enamine intermediate, which attacks the nitroalkene with high facial selectivity, often controlled by the bulky aryl groups of the catalyst shielding one face of the enamine.

Quantitative Data: Hayashi-Jørgensen Catalyzed Michael Addition

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |

| 1 | Propanal | (E)-β-Nitrostyrene | 10 | 4-Nitrophenol (20) | 95 | 95:5 | 98 | [8][14] |

| 2 | Propanal | (E)-2-(2-Nitrovinyl)furan | 10 | Benzoic Acid (20) | 90 | 94:6 | 99 | [15] |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 1 | 4-Nitrophenol (2) | 92 | 93:7 | 99 | [1] |

| 4 | n-Pentanal | (E)-β-Nitrostyrene | 10 | Benzoic Acid (20) | >95 | 98:2 | >99 | [15] |

Experimental Protocol: Michael Addition of Propanal to β-Nitrostyrene[8][14]

-

Reaction Setup: A vial is charged with (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%), 4-nitrophenol (20 mol%), and the solvent (e.g., toluene).

-

Reagents: (E)-β-nitrostyrene (1.0 equiv.) is added, and the mixture is stirred. Propanal (2.0 equiv.) is then added dropwise at the specified temperature (e.g., 20 °C).

-

Reaction Conditions: The reaction is stirred at 20 °C and monitored by TLC until the nitrostyrene is consumed.

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the Michael adduct.

-

Analysis: The dr and ee are determined by chiral HPLC analysis.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that serves as the nucleophile. Proline-catalyzed asymmetric versions provide direct access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[3][16] The mechanism is analogous to the aldol reaction, where a proline-derived enamine attacks an in situ-formed imine.[2]

Quantitative Data: Proline-Catalyzed Mannich Reaction

| Entry | Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |

| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | 50 | >95:5 | 94 | [2][16] |

| 2 | Acetone | Benzaldehyde | p-Anisidine | 5 | 91 | 95:5 | 96 | [16] |

| 3 | Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 92 | >99:1 | >99 | [16] |

| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 10 | 91 | >99:1 | >99 | [16] |

Experimental Protocol: Three-Component Mannich Reaction[3][16]

-

Reaction Setup: To a vial containing the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) in a solvent (e.g., DMSO, 2 mL), add the ketone (e.g., acetone, 0.5 mL).

-

Catalyst Addition: Add (S)-proline (10-35 mol%) to the mixture.

-

Reaction Conditions: Stir the resulting suspension vigorously at room temperature (20-25 °C) for the required time (e.g., 4-48 hours), monitoring by TLC.

-

Work-up: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the pure β-amino ketone.

-

Analysis: Determine dr and ee via chiral HPLC or by NMR analysis of a derivatized sample.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. MacMillan's imidazolidinone catalysts revolutionized this area by enabling the first highly enantioselective organocatalytic variant via iminium ion activation.[5][6] The catalyst lowers the LUMO of the α,β-unsaturated aldehyde, accelerating the [4+2] cycloaddition with a diene and controlling the facial selectivity.

Quantitative Data: MacMillan Catalyst in Diels-Alder Reactions

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | dr (exo:endo) | ee (%) (exo) | Ref |

| 1 | Cinnamaldehyde | Cyclopentadiene | 5 | 99 | 95:5 | 93 | [6] |

| 2 | Acrolein | Cyclopentadiene | 5 | 88 | 10:90 | 92 (endo) | [6] |

| 3 | Crotonaldehyde | Cyclopentadiene | 10 | 82 | 12:88 | 90 (endo) | [6] |

| 4 | (E)-3-(Furan-2-yl)acrylaldehyde | Cyclopentadiene | 10 | 89 | 8:92 | 94 (endo) | [6] |

| 5 | Ethyl vinyl ketone | Cyclopentadiene | 20 | 89 | 4:96 | 90 (endo) | [17] |

Experimental Protocol: Diels-Alder Reaction[6]

-

Reaction Setup: A solution of the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyst (5-10 mol%) in a solvent mixture (e.g., CH₂Cl₂/H₂O) is prepared at a specified temperature (e.g., -85 °C).

-

Reagents: The α,β-unsaturated aldehyde (1.0 equiv.) is added, followed by the diene (3.0-5.0 equiv.).

-

Reaction Conditions: The reaction mixture is stirred at the low temperature for several hours (e.g., 3 h) and monitored by TLC.

-

Work-up: The reaction is quenched and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by flash chromatography on silica gel.

-